2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate
Description
This compound is a structurally complex heterocyclic molecule featuring a fused thiazolo[3,2-b][1,2,4]triazol-6-one core conjugated with a 1-methyl-2-oxoindole moiety and an acetoxy-phenyl substituent. Its Z-configuration at the exocyclic double bond (between positions 5 and 3 of the thiazolo-triazole and indole rings, respectively) is critical for maintaining planar geometry, which may influence π-π stacking interactions in solid-state crystallography .
Properties
IUPAC Name |
[2-[(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4S/c1-11(26)29-15-10-6-4-8-13(15)18-22-21-25(23-18)20(28)17(30-21)16-12-7-3-5-9-14(12)24(2)19(16)27/h3-10H,1-2H3/b17-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXJBTNTEYLXEE-MSUUIHNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)C(=C4C5=CC=CC=C5N(C4=O)C)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC=C1C2=NN3C(=O)/C(=C/4\C5=CC=CC=C5N(C4=O)C)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole derivative, followed by the formation of the thiazole and triazole rings through cyclization reactions. The final step involves the acetylation of the phenyl group to obtain the desired acetate compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of thiazolo-triazole derivatives with variable substituents on the indole ring and aromatic groups. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Methoxy and isopropoxy groups (e.g., ) enhance polarity, improving solubility compared to alkylated analogs.
Biological Activity Trends :
- Analogs with acetamide termini (e.g., ) show inferred anticancer activity via molecular docking, while acetate-terminated derivatives (e.g., ) are linked to antimicrobial properties. The target compound’s acetate group may favor similar interactions with microbial enzymes.
Synthetic Routes :
- Most analogs are synthesized via condensation of triazole-thiols with maleimides in acetic acid , suggesting a robust and scalable method for the target compound.
Crystallographic and Hydrogen-Bonding Patterns :
- The Z-configuration ensures planar geometry, facilitating hydrogen bonding (e.g., N–H···O and C–H···O interactions) critical for crystal packing . Substituents like methoxy groups may introduce additional hydrogen-bond acceptors, altering crystal morphology .
Biological Activity
The compound 2-[(5Z)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate is a complex chemical structure that has garnered attention for its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
This compound can be characterized by its empirical formula and a molecular weight of approximately 348.4 g/mol. The structure includes multiple functional groups that may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 348.4 g/mol |
| Empirical Formula | C15H12N4O4S |
| Boiling Point | Predicted: 500.2 °C |
| Density | Predicted: 1.63 g/cm³ |
| pKa | Predicted: 4.15 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The thiazole and triazole moieties are known for their antimicrobial properties. Research indicates that compounds containing these structures can inhibit the growth of bacteria and fungi.
- Anticancer Potential : The indole derivatives are often associated with anticancer activity. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of related compounds against various pathogens. Results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting a potential role as an antibiotic agent.
- Cytotoxicity Assays : In vitro assays using cancer cell lines demonstrated that the compound could reduce cell viability significantly at certain concentrations. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity.
- Mechanistic Studies : Further investigations revealed that the compound might induce oxidative stress in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent apoptosis. This mechanism aligns with findings from other indole-based compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
